molecular formula C11H11NO2S2 B2982782 3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 34396-47-9

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2982782
CAS No.: 34396-47-9
M. Wt: 253.33
InChI Key: FYRGOLXXEJTDLT-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Thiazolidinones and their derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with chemicals to minimize risks .

Future Directions

The future research directions for a compound depend on its potential applications. Given the biological activities of thiazolidinones, future research could focus on exploring the potential therapeutic applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxybenzylamine with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The intermediate product is then cyclized to form the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-Methoxyphenylthioether

Uniqueness

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific thiazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRGOLXXEJTDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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